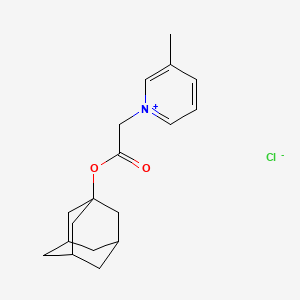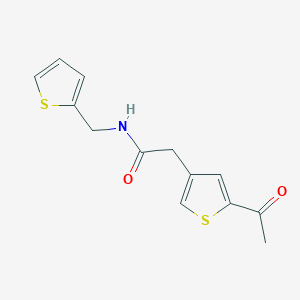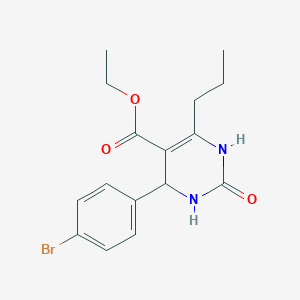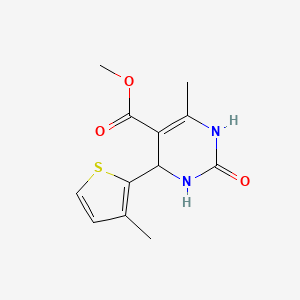
1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride is a compound that combines the adamantane structure with a pyridinium moiety. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while pyridinium is a nitrogen-containing aromatic ring. The combination of these two structures results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride typically involves the reaction of 1-adamantylamine with 3-methylpyridine in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone or other oxygenated derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: Both the adamantane and pyridinium moieties can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety may yield adamantanone, while reduction of the pyridinium ring can produce a piperidine derivative.
Scientific Research Applications
1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a drug candidate for treating various diseases, including neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride involves its interaction with specific molecular targets and pathways. The adamantane moiety can interact with hydrophobic regions of proteins, while the pyridinium ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantane derivative with similar structural features.
3-Methylpyridine: The pyridinium precursor used in the synthesis of the compound.
Adamantanone: An oxidized form of adamantane with different chemical properties.
Uniqueness
1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride is unique due to the combination of the adamantane and pyridinium structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2.ClH/c1-13-3-2-4-19(11-13)12-17(20)21-18-8-14-5-15(9-18)7-16(6-14)10-18;/h2-4,11,14-16H,5-10,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMEAVYFFCLMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)OC23CC4CC(C2)CC(C4)C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-ethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B5201760.png)



![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)
![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)

![ethyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5201820.png)
![2-iodo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5201835.png)
![5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine](/img/structure/B5201839.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
![N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(2-FLUOROPHENYL)ETHANEDIAMIDE](/img/structure/B5201857.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
